Nicotine

Nicotine

Catalog No.: B1678760
CAS RN: 54-11-5
MF: C10H14N2
MW: 162.23 g/mol
InChIKey: SNICXCGAKADSCV-JTQLQIEISA-N
IUPAC Name: (S)-3-(1-methylpyrrolidin-2-yl)pyridine


* For research use only. Not for human or veterinary use.
CAS RN

54-11-5

Product Name

Nicotine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

(S)-3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1

InChI Key

SNICXCGAKADSCV-JTQLQIEISA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2

SMILES

CN1[C@H](C2=CC=CN=C2)CCC1

Canonical SMILES

CN1CCCC1C2=CN=CC=C2

Appearance

Solid powder

Boiling Point

476.1 °F at 745 mm Hg (EPA, 1998)
247 °C
247.0 °C
247 °C;  125 deg at 18 mm Hg
476.1°F at 745 mmHg
482°F (Decomposes)

Colorform

Colorless to pale yellow, oily liquid
Thick, water-white, levarotatory oil turning brown on exposure to air
Pale-yellow to dark brown liquid

Density

1.0097 at 68 °F (EPA, 1998)
1.00925 at 20 °C/4 °C
Relative density (water = 1): 1.01
1.01

Flash Point

203 °F (NIOSH, 2016)
214 °F (101 °C)
95 °C c.c.
203°F

Melting Point

-110 °F (EPA, 1998)
-79 °C
-79.0 °C
-79°C
-80 °C
-110°F

Other CAS RN

54-11-5

Physical Description

Liquids. Toxic by inhalation, ingestion, and skin absorption. More dense than water. Flash points usually below 140°F. Contact may irritate skin, eyes, and mucous membranes. If available, obtain the technical name of the material from the shipping papers and contact CHEMTREC, (800-424-9300) for specific response information.
Liquid
OILY COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR.
Pale-yellow to dark-brown liquid with a fish-like odor when warm.
Pale-yellow to dark-brown liquid with a fish-like odor when warm. [insecticide]
Colorless to pale yellow, oily liquid that turns brown on exposure to air or light. Also available as a powder.

Pictograms

Acute Toxic; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Shelf Life

Nicotine is photosensitive and will gradually turn brown when exposed to light or air.
Commercially available nicotine polacrilex chewing gum should be protected from light and stored at room temperature less than 30 °C.
Nicotine polacrilex lozenges should be protected from light and stored at a room temperature of 20-25 °C.
Commercially available transdermal systems of nicotine should be stored unopened (in their protective pouches) at a temperature less than 30 °C because the systems (ie, nicotine) are sensitive to heat.
Containers of nicotine nasal solution should be stored at a room temperature not exceeding 30 °C.

Solubility

Miscible (NTP, 1992)
1000000 mg/L
6.16 M
1000 mg/mL
Miscible with water below 60 °C;  very sol in alcohol, chloroform, ether, petroleum ether, kerosene, oils
Slightly soluble in ligroin
In water, 1X10+6 mg/L at 25 °C (miscible)
Solubility in water: miscible
Miscible

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nicotine;  L-Nicotine;  NSC 5065;  NSC-5065;  NSC5065;  Tetrahydronicotyrine, dl-;  Black leaf; 

Vapor Density

5.61 (EPA, 1998) (Relative to Air)
5.61 (Air = 1)
Relative vapor density (air = 1): 5.6
5.61

Vapor Pressure

1 mm Hg at 143.24 °F (EPA, 1998)
0.04 mmHg
0.038 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.006
0.08 mmHg

Reference

1. Elhassan S, Bagdas D, Damaj MI. Effects of Nicotine Metabolites on Nicotine Withdrawal Behaviors in Mice. Nicotine Tob Res. 2017 Jun 1;19(6):763-766. doi: 10.1093/ntr/ntx045. PMID: 28199726; PMCID: PMC5423097.

2. Karaconji IB. Facts about nicotine toxicity. Arh Hig Rada Toksikol. 2005 Dec;56(4):363-71. PMID: 16370520.

3. Bloom AJ. Mouse strain-specific acute respiratory effects of nicotine unrelated to nicotine metabolism. Toxicol Mech Methods. 2019 Sep;29(7):542-548. doi: 10.1080/15376516.2019.1628141. Epub 2019 Jun 21. PMID: 31172850; PMCID: PMC6660405.

4. Yang X, Naylor J, Matazel K, Goodwin A, Jacob CC, Bryant M, Loukotková L, Gamboa da Costa G, Chemerynski S, Deng-Bryant Y, Reissig C, Jackson K, Fisher J. Use of a physiologically-based pharmacokinetic model to explore the potential disparity in nicotine disposition between adult and adolescent nonhuman primates. Toxicol Appl Pharmacol. 2020 Jan 1;386:114826. doi: 10.1016/j.taap.2019.114826. Epub 2019 Nov 12. PMID: 31730783.

5. Matta SG, Balfour DJ, Benowitz NL, Boyd RT, Buccafusco JJ, Caggiula AR, Craig CR, Collins AC, Damaj MI, Donny EC, Gardiner PS, Grady SR, Heberlein U, Leonard SS, Levin ED, Lukas RJ, Markou A, Marks MJ, McCallum SE, Parameswaran N, Perkins KA, Picciotto MR, Quik M, Rose JE, Rothenfluh A, Schafer WR, Stolerman IP, Tyndale RF, Wehner JM, Zirger JM. Guidelines on nicotine dose selection for in vivo research. Psychopharmacology (Berl). 2007 Feb;190(3):269-319. doi: 10.1007/s00213-006-0441-0. Epub 2006 Aug 9. PMID: 16896961.

Origin of Product

United States

Nicotine is a plant alkaloid, found in the tobacco plant, and addictive central nervous system (CNS) stimulant that causes either ganglionic stimulation in low doses or ganglionic blockage in high doses. Nicotine acts as an agonist at the nicotinic cholinergic receptors in the autonomic ganglia, at neuromuscular junctions, and in the adrenal medulla and the brain. Nicotine's CNS-stimulating activities may be mediated through the release of several neurotransmitters, including acetylcholine, beta-endorphin, dopamine, norepinephrine, serotonin, and ACTH. As a result, peripheral vasoconstriction, tachycardia, and elevated blood pressure may be observed with nicotine intake. This agent may also stimulate the chemoreceptor trigger zone, thereby inducing nausea and vomiting.
Nicotine, also known as habitrol or nicoderm, belongs to the class of organic compounds known as pyrrolidinylpyridines. Pyrrolidinylpyridines are compounds containing a pyrrolidinylpyridine ring system, which consists of a pyrrolidine ring linked to a pyridine ring. Nicotine is a drug which is used for the relief of nicotine withdrawal symptoms and as an aid to smoking cessation. Nicotine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Nicotine has been found throughout most human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, nicotine is primarily located in the cytoplasm. Nicotine participates in a number of enzymatic reactions. In particular, Nicotine can be converted into nicotine-1'-N-oxide;  which is catalyzed by the enzyme dimethylaniline monooxygenase [N-oxide-forming] 3. In addition, Nicotine and uridine diphosphate glucuronic acid can be converted into nicotine glucuronide and uridine 5'-diphosphate;  which is catalyzed by the enzymes UDP-glucuronosyltransferase 1-4 and UDP-glucuronosyltransferase 1-9. In humans, nicotine is involved in the nicotine action pathway and the nicotine metabolism pathway. Nicotine is a bitter tasting compound that can be found in a number of food items such as beech nut, jerusalem artichoke, cloves, and star fruit. This makes nicotine a potential biomarker for the consumption of these food products.
Nicotine is a natural alkyloid that is a major component of cigarettes and is used therapeutically to help with smoking cessation. Nicotine has not been associated with liver test abnormalities or with clinically apparent hepatotoxicity.

1. Elhassan S, Bagdas D, Damaj MI. Effects of Nicotine Metabolites on Nicotine Withdrawal Behaviors in Mice. Nicotine Tob Res. 2017 Jun 1;19(6):763-766. doi: 10.1093/ntr/ntx045. PMID: 28199726; PMCID: PMC5423097.

2. Karaconji IB. Facts about nicotine toxicity. Arh Hig Rada Toksikol. 2005 Dec;56(4):363-71. PMID: 16370520.

3. Bloom AJ. Mouse strain-specific acute respiratory effects of nicotine unrelated to nicotine metabolism. Toxicol Mech Methods. 2019 Sep;29(7):542-548. doi: 10.1080/15376516.2019.1628141. Epub 2019 Jun 21. PMID: 31172850; PMCID: PMC6660405.

4. Yang X, Naylor J, Matazel K, Goodwin A, Jacob CC, Bryant M, Loukotková L, Gamboa da Costa G, Chemerynski S, Deng-Bryant Y, Reissig C, Jackson K, Fisher J. Use of a physiologically-based pharmacokinetic model to explore the potential disparity in nicotine disposition between adult and adolescent nonhuman primates. Toxicol Appl Pharmacol. 2020 Jan 1;386:114826. doi: 10.1016/j.taap.2019.114826. Epub 2019 Nov 12. PMID: 31730783.

5. Matta SG, Balfour DJ, Benowitz NL, Boyd RT, Buccafusco JJ, Caggiula AR, Craig CR, Collins AC, Damaj MI, Donny EC, Gardiner PS, Grady SR, Heberlein U, Leonard SS, Levin ED, Lukas RJ, Markou A, Marks MJ, McCallum SE, Parameswaran N, Perkins KA, Picciotto MR, Quik M, Rose JE, Rothenfluh A, Schafer WR, Stolerman IP, Tyndale RF, Wehner JM, Zirger JM. Guidelines on nicotine dose selection for in vivo research. Psychopharmacology (Berl). 2007 Feb;190(3):269-319. doi: 10.1007/s00213-006-0441-0. Epub 2006 Aug 9. PMID: 16896961.